2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid
Description
2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a sulfamoyl benzoic acid derivative characterized by a central benzoic acid scaffold linked to a 3,4-dimethylphenyl sulfamoyl group via a carbamoyl bridge. Its molecular formula is C₁₅H₁₅NO₄S (CAS: 1562417-33-7) . This compound exhibits structural features common to sulfonamide-based pharmacophores, which are often explored for their bioactivity in drug discovery. Its synthesis typically involves coupling reactions between sulfamoyl intermediates and benzoic acid derivatives, as seen in analogous compounds .
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-14-7-8-17(13-15(14)2)24-30(28,29)18-11-9-16(10-12-18)23-21(25)19-5-3-4-6-20(19)22(26)27/h3-13,24H,1-2H3,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXOVQSRLNNIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of 3,4-dimethylphenyl compounds, followed by reduction to form the corresponding amine.
Sulfamoylation: The amine is then reacted with sulfamoyl chloride under controlled conditions to introduce the sulfamoyl group.
Carbamoylation: The sulf
Biological Activity
2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic compound notable for its potential biological activities. This compound features a benzoic acid core with substituents that include a sulfamoyl group and a carbamoyl group, which are often associated with various therapeutic effects. The structural characteristics suggest potential applications in medicinal chemistry, particularly as an antimicrobial agent and in anti-inflammatory therapies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
Antimicrobial Properties
The presence of the sulfamoyl group in the compound suggests significant antibacterial activity . Sulfonamide compounds are known for their ability to inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication. Research indicates that similar compounds can effectively target bacterial enzymes involved in folate metabolism, providing a basis for exploring this compound's potential as an antimicrobial agent .
Anti-inflammatory Effects
Compounds with structural similarities to this compound have been investigated for their anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB. For instance, studies on related sulfamoyl compounds have demonstrated their ability to enhance the release of immunostimulatory cytokines in immune cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the phenyl ring and the positioning of the sulfamoyl and carbamoyl groups can significantly influence potency and efficacy. For example:
| Modification | Effect on Activity |
|---|---|
| Substituent position on phenyl ring | Alters binding affinity to target enzymes |
| Variation in alkyl groups | Impacts solubility and bioavailability |
These insights can guide further synthetic efforts to enhance the compound's therapeutic profile.
Case Studies
- Antibacterial Efficacy : A study involving a series of sulfamoyl compounds demonstrated that modifications similar to those found in this compound led to enhanced antibacterial activity against resistant strains of bacteria . The findings indicated a correlation between structural complexity and antimicrobial potency.
- Inflammation Models : In murine models, compounds structurally akin to this compound were used as adjuvants in vaccination studies. These compounds significantly boosted antigen-specific antibody responses when co-administered with established adjuvants . This suggests potential applications in vaccine development.
Scientific Research Applications
2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic compound with a structure that includes a benzoic acid moiety and a sulfamoyl group. The sulfamoyl group's presence suggests potential uses in medicinal chemistry, particularly in the development of sulfonamide-based pharmaceuticals.
Synthesis
The synthesis of this compound can involve several steps, and these steps may require optimization based on desired yields and purity.
Potential Applications
this compound's potential applications include the compound's biological activity, which may be attributed to its structural components. Sulfonamide groups are known for their antibacterial properties, often functioning as inhibitors of bacterial folate synthesis . This suggests that this compound may have potential as an antimicrobial agent. Additionally, compounds with similar structures have been investigated for anti-inflammatory and analgesic activities, indicating possible therapeutic applications in these areas.
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Sulfanilamide | Contains a sulfonamide group | Classic antibacterial agent |
| 2-Aminobenzenesulfonamide | Amino group substitution | Used in various pharmaceutical applications |
| 4-Amino-N-(3,4-dimethylphenyl)benzenesulfonamide | Similar sulfonamide structure | Potential use in cancer therapy |
Comparison with Similar Compounds
Compound 4: 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic Acid
- Key Differences: Replaces the 3,4-dimethylphenyl group with a 1,3-dioxoisoquinoline-propyl moiety.
- Binding Affinity : Molecular docking (AutoDock Vina) revealed a binding energy of −8.53 kcal/mol , superior to its parent compound 3 (−7.94 kcal/mol), attributed to enhanced sulfamoyl interactions .
- Activity : Improved selectivity and potency in agonist activity assays, likely due to optimized π-π stacking and hydrogen bonding .
4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives (5–8)
- Key Differences : Bromophenyl sulfonyl substituent instead of dimethylphenyl sulfamoyl.
- Spectroscopic Data : UV-Vis absorption maxima at 270–320 nm , indicative of extended conjugation compared to the target compound .
- Applications : Primarily studied for antimicrobial activity, unlike the target compound, which is explored for receptor agonism .
Sulfaloxic Acid (CAS 14376-16-0)
- Key Differences : Contains a hydroxymethylcarbamoyl-sulfamoyl group instead of dimethylphenyl.
- Molecular Weight : 393.37 g/mol (vs. 329.35 g/mol for the target compound), with a higher polarity due to hydroxyl groups .
- Applications : Used in pharmacological research and as a synthetic precursor, contrasting with the target compound’s focus on receptor binding .
Triazolo-Thiadiazole Derivatives (5a–h)
Dichlorobenzylthio Analogues (Compounds 5, 7, 10, S2)
- Key Differences : Thioether-linked dichlorobenzyl groups replace the sulfamoyl-carbamoyl bridge.
- Activity : Compound 5 showed submicromolar inhibition against protein tyrosine phosphatases (PTPs), suggesting divergent therapeutic targets compared to the dimethylphenyl-sulfamoyl derivative .
Data Tables
Table 1. Structural and Binding Comparison
Table 2. Spectroscopic and Activity Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid?
- Methodology : The compound’s synthesis involves coupling benzoic acid derivatives with sulfamoylphenyl intermediates. A validated approach includes reacting 3- or 4-((phenylcarbamoyl)oxy)benzoic acids with amines using coupling reagents like TBTU and DIPEA in CH₂Cl₂, as commercial availability of precursors is limited . Alternative routes may require chlorination of 4-(methylsulfanyl)benzoic acid using FeCl₃ under controlled conditions .
- Key Steps :
- Carbamate formation via phenol-isocyanate reactions (if feasible).
- Amide coupling with TBTU/DIPEA for carbamoyl linkage.
- Purification via column chromatography or recrystallization.
Q. How can the structural identity of this compound be confirmed?
- Analytical Techniques :
- NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH signals (broad, δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystals are obtainable).
- Reference Standards : Compare with synthesized intermediates (e.g., 4-[(3,4-dimethylphenyl)sulfamoyl]aniline) to verify sulfamoyl and carbamoyl groups .
Q. What are the primary biological targets of this compound?
- Potential Targets :
- Carbonic Anhydrase Inhibition : Sulfonamide groups bind zinc in enzyme active sites, validated via fluorescence-based assays .
- Antimicrobial Activity : Assess via MIC assays against bacterial/fungal strains .
- Anti-inflammatory Effects : Test COX-2 inhibition using ELISA or Western blotting.
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict binding modes with carbonic anhydrase?
- Software : Use AutoDock Vina for its improved scoring function and multithreading efficiency. Grid maps should cover the enzyme’s active site (e.g., residues His94, Zn²⁺) .
- Parameters :
- Exhaustiveness = 20 for thorough sampling.
- Energy range = 4 kcal/mol to account for conformational flexibility.
- Validation : Compare docking poses with co-crystallized sulfonamide inhibitors (PDB: 3LXE) .
Q. How to resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability)?
- Troubleshooting :
- Assay Conditions : Ensure consistent pH (7.4 for physiological relevance) and ionic strength.
- Metabolite Interference : Characterize degradation products (e.g., sulfamoyl benzoic acid) via LC-MS/MS to rule out assay artifacts .
- Enzyme Source : Use recombinant human isoforms (e.g., hCA II vs. hCA IX) to isolate isoform-specific effects .
Q. What strategies improve yield in large-scale synthesis?
- Optimization Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Reagent | TBTU (1.2 equiv) | |
| Solvent | CH₂Cl₂ (anhydrous) | |
| Temperature | 0°C → RT (slow addition) | |
| Catalyst | FeCl₃ (5 mol%) |
- Yield Enhancement : Use microwave-assisted synthesis for carbamate formation (10–15% improvement) .
Q. How to design in vivo studies based on in silico predictions?
- Pharmacokinetics :
- ADMET Prediction : Use SwissADME to assess logP (target <5), BBB permeability, and CYP450 interactions.
- Metabolite Profiling : Identify major metabolites (e.g., glucuronidated benzoic acid) via hepatocyte incubation .
- In Vivo Models :
- Anti-tumor Activity : Xenograft models (e.g., HT-29 colon cancer) with CA IX overexpression .
- Toxicity : Monitor renal/hepatic markers (AST, ALT, BUN) in rodents.
Data Contradiction Analysis
Q. Why do enzymatic inhibition results vary between computational and biochemical assays?
- Possible Causes :
- Docking Limitations : AutoDock Vina may overlook solvent effects or protein flexibility .
- Allosteric Modulation : Compound may bind non-active sites, validated via mutagenesis (e.g., Trp209Ala in hCA II) .
- Resolution : Combine SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal calorimetry) for thermodynamic profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
